Methyl-2-(Benzylamino)propanoat-Hydrochlorid

Übersicht

Beschreibung

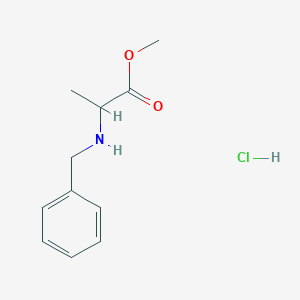

Methyl 2-(benzylamino)propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, organic synthesis, and materials science.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(benzylamino)propanoate hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: It is used in the development of new materials with specific properties.

Wirkmechanismus

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position . For instance, they can participate in free radical reactions, where a hydrogen atom is removed from the benzylic position to form a resonance-stabilized radical .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-(benzylamino)propanoate hydrochloride . .

Biochemische Analyse

Biochemical Properties

Methyl 2-(benzylamino)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in amino acid metabolism. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways . Additionally, methyl 2-(benzylamino)propanoate hydrochloride can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

Methyl 2-(benzylamino)propanoate hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses . It also affects gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of target genes. These effects on cellular processes highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of methyl 2-(benzylamino)propanoate hydrochloride involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, methyl 2-(benzylamino)propanoate hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-(benzylamino)propanoate hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under normal storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of methyl 2-(benzylamino)propanoate hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

Methyl 2-(benzylamino)propanoate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and other biochemical processes These interactions can affect metabolic flux and the levels of specific metabolites

Transport and Distribution

The transport and distribution of methyl 2-(benzylamino)propanoate hydrochloride within cells and tissues are important aspects of its biochemical analysis. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. Understanding the transport and distribution of this compound is essential for elucidating its cellular functions.

Subcellular Localization

Methyl 2-(benzylamino)propanoate hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, depending on its interactions with cellular components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-(benzylamino)propanoate hydrochloride can be synthesized through a Michael addition reaction involving (S)-α-methylbenzylamine, benzylamine, dibutylamine, morpholine, and glycine methyl ester to pentaerythritol tetraacrylate or trimethylolpropane triacrylate . The reaction conditions are typically mild and can be performed in a one-pot reaction, yielding the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for methyl 2-(benzylamino)propanoate hydrochloride are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters to enhance yield and purity, followed by purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(benzylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(benzylamino)propanoate hydrochloride can be compared with similar compounds such as:

Methyl 2-(benzylamino)propanoate: The non-hydrochloride form of the compound.

N-benzyl-N-(2-hydroxypropyl)amine: A structurally similar compound with different functional groups.

Benzylamine derivatives: Compounds with similar benzylamine moieties but different substituents.

The uniqueness of methyl 2-(benzylamino)propanoate hydrochloride lies in its specific structure and reactivity, making it valuable for various synthetic and research applications .

Biologische Aktivität

Methyl 2-(benzylamino)propanoate hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, pharmacological properties, and potential applications, supported by relevant studies and data.

Chemical Structure and Properties

Methyl 2-(benzylamino)propanoate hydrochloride features a methyl ester group and a benzylamino moiety, which contribute to its unique biological interactions. The hydrochloride form enhances its solubility in aqueous solutions, facilitating laboratory and pharmaceutical applications. Its stereochemistry can influence its biological activity, making it a valuable compound for various research endeavors.

The mechanism of action involves the interaction of the benzylamino group with specific enzymes and receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release the active component, which may further interact with biological targets. This interaction can result in either inhibition or activation of metabolic processes .

1. Enzyme Interaction and Metabolism

Methyl 2-(benzylamino)propanoate hydrochloride has been shown to interact with enzymes involved in amino acid metabolism. It acts as both a substrate and an inhibitor, influencing cellular signaling and gene expression pathways. The compound's structural similarity to L-alanine suggests its potential role as a precursor in synthesizing L-alanine derivatives, which are important in protein structure studies and drug development.

2. Pharmacological Properties

Research indicates several pharmacological properties associated with this compound:

- Antioxidant Effects : It may neutralize free radicals, providing cellular protection against oxidative stress.

- Antimicrobial Properties : There are indications of inhibitory effects against specific bacterial strains, suggesting potential as an antimicrobial agent.

- Neuroprotective Effects : Due to its structural resemblance to neurotransmitters, it may play a role in neuroprotection and cognitive enhancement .

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of methyl 2-(benzylamino)propanoate hydrochloride using various assays. The results demonstrated significant free radical scavenging activity, indicating its potential utility in formulations aimed at reducing oxidative stress in cells.

Antimicrobial Evaluation

In vitro tests conducted against several bacterial strains revealed that methyl 2-(benzylamino)propanoate hydrochloride exhibited notable antimicrobial activity. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections .

Applications

The diverse biological activities of methyl 2-(benzylamino)propanoate hydrochloride lend themselves to various applications:

- Research Tool : Its ability to modulate enzyme activity makes it valuable for studying metabolic pathways.

- Pharmaceutical Development : The compound can serve as a precursor for synthesizing peptides and peptidomimetics that target specific biological receptors.

- Therapeutic Agent : Its antioxidant, antimicrobial, and neuroprotective properties suggest potential use in developing new therapeutic agents for various diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(benzylamino)propanoate hydrochloride | Methyl ester + benzylamino group | Antioxidant, antimicrobial |

| (S)-Methyl 2-(benzylamino)propanoate | Chiral compound similar to L-alanine | Precursor for peptide synthesis |

| (R)-Methyl 2-(benzylamino)propanoate | Different stereochemistry affecting activity | Variable biological interactions |

Eigenschaften

IUPAC Name |

methyl 2-(benzylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUWPAKLUHULRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16975-44-3 | |

| Record name | NSC184723 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(benzylamino)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.